molecular formula C8H11NO3 B1270500 5-[(Dimethylamino)methyl]-2-furoic acid CAS No. 86649-59-4

5-[(Dimethylamino)methyl]-2-furoic acid

Cat. No. B1270500
CAS RN: 86649-59-4
M. Wt: 169.18 g/mol
InChI Key: LLPIDIFMBNAYOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-[(Dimethylamino)methyl]-2-furoic acid involves various methods, including the Vilsmeier-Haak reaction to introduce functional groups into the furan ring. For example, 2(5H)-furanone reacts with the Vilsmeier-Haak-Arnold reagent, leading to products that can undergo further transformation into structurally complex furans (Krapivin et al., 1999). Additionally, controlled Birch reduction and esterification processes are used to synthesize 5-substituted-2,5-dihydro-2-furoic acids, showcasing the diverse synthetic routes available for modifying furan derivatives (Masamune, Ono, & Matsue, 1975).

Scientific Research Applications

1. Use as a Green Solvent

  • Application Summary : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
  • Methods of Application : A retrosynthetic approach was taken to identify novel shorter synthetic routes in alignment with green chemistry principles. .
  • Results or Outcomes : The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%). Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes .

2. Use as a Fluorescent Probe

  • Application Summary : Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester is used as a fluorescent probe for biological imaging.

3. Use in O- and N-arylation

  • Application Summary : The green solvent, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, was demonstrated for the first time for O- and N-arylation in SNAr reaction .
  • Results or Outcomes : Solvent recovery was achieved with similar or superior yields compared to other green solvents .

4. Use in Membrane Science

  • Application Summary : Broad opportunities for this green solvent in membrane science were identified, where the use of conventional, toxic polar aprotic solvents in large quantities is unavoidable .
  • Results or Outcomes : Important practical solvent properties and parameters such as dielectric constant, solubility parameters, solvent miscibility and NMR residual shifts have been determined to facilitate the uptake of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate as a green solvent .

properties

IUPAC Name

5-[(dimethylamino)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-9(2)5-6-3-4-7(12-6)8(10)11/h3-4H,5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPIDIFMBNAYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355571
Record name 5-[(Dimethylamino)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Dimethylamino)methyl]-2-furoic acid

CAS RN

86649-59-4
Record name 5-[(Dimethylamino)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CA Lipinski, JL LaMattina, PJ Oates - Journal of medicinal …, 1986 - ACS Publications
The structural relationship of the competitive histamine H2-receptor antagonist 3-amino-5-(2-amino-4-pyridyl)-1, 2, 4-triazole (1) to the agonist histamine and to antagonists of the …
Number of citations: 52 pubs.acs.org

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